molecular formula C22H30O8 B3026517 5,5'-Dimethoxysecoisolariciresinol CAS No. 1002106-91-3

5,5'-Dimethoxysecoisolariciresinol

Cat. No.: B3026517
CAS No.: 1002106-91-3
M. Wt: 422.5 g/mol
InChI Key: XTRARZPRFYUCGZ-HOTGVXAUSA-N
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Description

5,5’-Dimethoxysecoisolariciresinol: is a lignan, a type of phenylpropanoid dimer, which can be isolated from the twigs of Cinnamomum cassia . This compound is known for its presence in various plant species and has been studied for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethoxysecoisolariciresinol involves the catalytic reduction of syringaresinol. The absolute configurations of the resulting compounds are determined by chiral high-performance liquid chromatography analysis .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dimethoxysecoisolariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation is a typical method for reducing this compound.

    Substitution: Various nucleophiles can be used to substitute the methoxy groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Comparison with Similar Compounds

  • 5,5’-Dimethoxylariciresinol
  • Secoisolariciresinol
  • Lyoniresinol

Comparison: 5,5’-Dimethoxysecoisolariciresinol is unique due to its specific methoxy substitutions, which influence its chemical reactivity and biological activity. Compared to similar compounds like 5,5’-Dimethoxylariciresinol and Secoisolariciresinol, it has distinct antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-27-17-7-13(8-18(28-2)21(17)25)5-15(11-23)16(12-24)6-14-9-19(29-3)22(26)20(10-14)30-4/h7-10,15-16,23-26H,5-6,11-12H2,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRARZPRFYUCGZ-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-Dimethoxysecoisolariciresinol
Reactant of Route 2
5,5'-Dimethoxysecoisolariciresinol
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5,5'-Dimethoxysecoisolariciresinol
Reactant of Route 4
5,5'-Dimethoxysecoisolariciresinol
Reactant of Route 5
5,5'-Dimethoxysecoisolariciresinol
Reactant of Route 6
5,5'-Dimethoxysecoisolariciresinol

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